![molecular formula C15H14N2O4S B2416339 N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2319721-44-1](/img/structure/B2416339.png)
N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar structure, but with a sulfur atom instead of oxygen . Oxazole is a molecule containing an oxygen and a nitrogen within a five-membered ring . These compounds are often used in the synthesis of various pharmaceuticals and industrially relevant materials .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of furan and oxazole derivatives also involves various methods, but specific synthesis pathways for your compound could not be found .Molecular Structure Analysis
The molecular structure of these compounds involves a five-membered ring, which can participate in aromatic stabilization. This aromaticity contributes to the stability and reactivity of these molecules .Chemical Reactions Analysis
The reactivity of these compounds can vary widely depending on the specific substituents attached to the ring. They can undergo various reactions such as electrophilic substitution, nucleophilic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures and substituents. For example, they can exhibit different levels of solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-9-7-10(17-21-9)15(19)16-8-11(18)13-4-5-14(22-13)12-3-2-6-20-12/h2-7,11,18H,8H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQUMYWDRFOPAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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